
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: is a compound that features a unique combination of a cyanamide group and a tetrazine ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both the cyanamide and tetrazine moieties endows it with unique chemical properties that make it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a dimethylpyrazolyl group in a tetrazine precursor with an amino group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of the tetrazine precursor followed by its conversion to the desired cyanamide derivative. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cycloaddition reactions and aminocyanation reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: It is used in the synthesis of high-energy materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- exerts its effects involves its ability to act as both a nucleophile and an electrophile. The cyanamide group can participate in nucleophilic addition reactions, while the tetrazine ring can undergo electrophilic substitution. These dual reactivity properties enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological studies .
Vergleich Mit ähnlichen Verbindungen
Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: can be compared with other similar compounds, such as:
Methyltetrazine-amine hydrochloride: This compound also contains a tetrazine ring but differs in its substitution pattern and reactivity.
N-cyanoacetamides: These compounds share the cyanamide group but have different structural frameworks and applications.
The uniqueness of Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- lies in its combination of the cyanamide and tetrazine moieties, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
744995-86-6 |
|---|---|
Molekularformel |
C3H3N7 |
Molekulargewicht |
137.10 g/mol |
IUPAC-Name |
(6-amino-1,2,3,5-tetrazin-4-yl)cyanamide |
InChI |
InChI=1S/C3H3N7/c4-1-6-3-7-2(5)8-10-9-3/h(H3,5,6,7,8,9) |
InChI-Schlüssel |
WGLAZERCKUBPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)NC1=NN=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


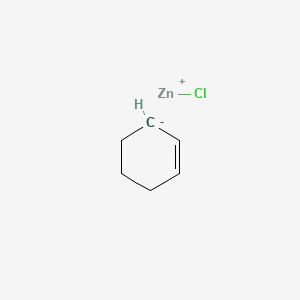
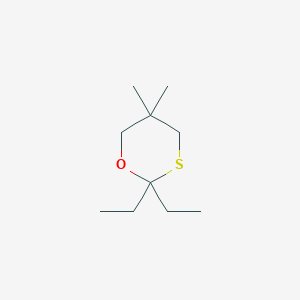
boranyl](/img/structure/B12526724.png)
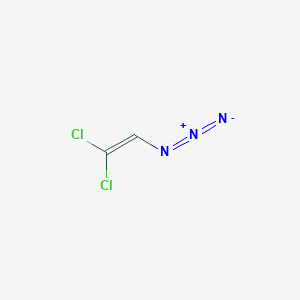
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
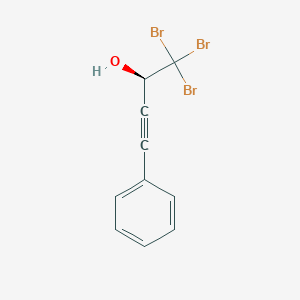
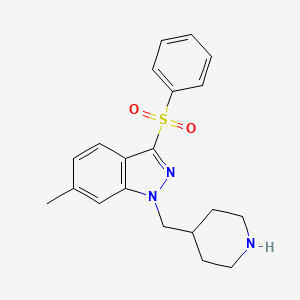
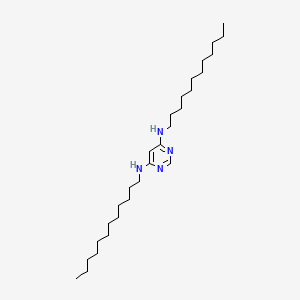

![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
